Milataxel

Übersicht

Beschreibung

Milataxel is a novel taxane analog . It has been used in trials studying the treatment of Mesothelioma . It is an orally bioavailable taxane with potential antineoplastic activity . It inhibits cancer cell growth and evades P-gp mediated drug resistance .

Synthesis Analysis

Milataxel is a novel taxane analog, with evidence of enhanced preclinical activity compared to paclitaxel and docetaxel, especially in cell lines that overexpress P-glycoprotein .Molecular Structure Analysis

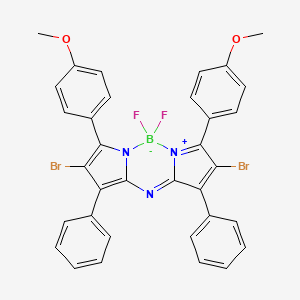

The chemical formula of Milataxel is C44H55NO16 . The molecular weight is 853.905 . The IUPAC name is (2α,5β,7β,10β,13α)-4-Acetoxy-13- { [ (2 R ,3 R )-3- (2-furyl)-2-hydroxy-3- ( { [ (2-methyl-2-propanyl)oxy]carbonyl}amino)propanoyl]oxy}-1,10-dihydroxy-9-oxo-7- (propionyloxy)-5,20-epoxytax-11-en-2-yl benzoate .Physical And Chemical Properties Analysis

The chemical formula of Milataxel is C44H55NO16 . The molecular weight is 853.905 . The IUPAC name is (2α,5β,7β,10β,13α)-4-Acetoxy-13- { [ (2 R ,3 R )-3- (2-furyl)-2-hydroxy-3- ( { [ (2-methyl-2-propanyl)oxy]carbonyl}amino)propanoyl]oxy}-1,10-dihydroxy-9-oxo-7- (propionyloxy)-5,20-epoxytax-11-en-2-yl benzoate .Wissenschaftliche Forschungsanwendungen

Phase II Study in Colorectal Cancer

A study by Ramanathan et al. (2008) evaluated Milataxel in patients with previously treated advanced colorectal cancer. The research found no objective responses, with only stable disease seen in three patients. The study highlighted a syndrome of neutropenic sepsis and diarrhea as a significant risk, emphasizing the need for close surveillance of patients treated with Milataxel at a dose of 35 mg/m2 every 3 weeks (Ramanathan et al., 2008).

Oral Bioavailability

Milataxel is noted for its oral bioavailability and potential antineoplastic activity. It stabilizes tubulin, inhibiting microtubule depolymerization, cell division, and tumor cell proliferation. Unlike other taxanes, Milataxel appears to be a poor substrate for the multidrug resistance P-glycoprotein efflux pump, suggesting its utility in treating multidrug-resistant tumors (Definitions, 2020) (Definitions, 2020).

Extraction from Tissue Samples

Safarpour et al. (2009) developed an extraction method for Milataxel and its metabolite from tumor and brain tissues. This method was crucial for accurately determining drug concentration in tissues over time, thereby aiding in the efficient design of drug dosing schemes (Safarpour et al., 2009).

Phase I Study with Carboplatin in Solid Tumors

Another study focused on Milataxel's use in combination with carboplatin for treating advanced malignant solid tumors. The study determined the maximum tolerated dose (MTD) and recommended Phase II dose, observing significant treatment emergent adverse events and one patient achieving a sustained partial response (Flood & Lewis, 2009).

Drug Accumulation and Infectivity in Leishmaniasis

In the context of visceral leishmaniasis, a study by Deep et al. (2017) found that increased miltefosine tolerance in clinical isolates of Leishmania donovani was associated with reduced drug accumulation, increased infectivity, and resistance to oxidative stress (Deep et al., 2017).

Nanoscale Metal-Organic Framework for Drug Delivery

Research on doxorubicin-loaded nanoscale metal-organic frameworks (MIL-100) showed potential for tumor-targeting combined chemotherapy and chemodynamic therapy, suggesting a role for Milataxel in this innovative drug delivery approach (Xue et al., 2019).

Miltefosine Transporter Cloning

The functional cloning of the miltefosine transporter highlighted its role in MIL and phospholipids translocation in Leishmania, offering insights into the mechanisms of action and uptake of Milataxel in parasitic diseases (Pérez-Victoria et al., 2003).

Safety And Hazards

Milataxel was administered intravenously every 3 weeks at the dose of 35 mg/m2 in a study . No objective responses were noted, stable disease was seen in three patients . The most frequent grade 3/4 adverse events were neutropenia (57%), leukopenia (27%), dehydration (14%), neuropathy (16%), diarrhea (14%) and thrombocytopenia (14%) . A syndrome of neutropenic sepsis and diarrhea can be life-threatening and close surveillance is needed in patients treated with milataxel at the dose of 35 mg/m2 every 3 weeks .

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVMHSNIQAICTR-UQYHODNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H55NO16 | |

| Record name | Milataxel | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Milataxel | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870345 | |

| Record name | Milataxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Milataxel enhances the rate of tubulin polymerization in vitro and causes the bundling of microtubules in cells. | |

| Record name | Milataxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Milataxel | |

CAS RN |

352425-37-7 | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(1-oxopropoxy)-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-2-furanpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352425-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milataxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352425377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milataxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Milataxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILATAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J41Q4S20GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid](/img/structure/B612065.png)

![1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B612074.png)